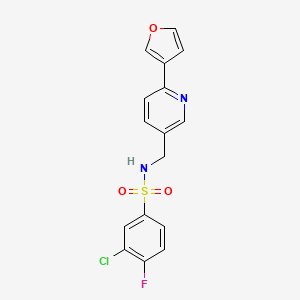

3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene ring linked via a sulfonamide group to a pyridinylmethyl moiety with a furan-3-yl substituent. The sulfonamide group enhances hydrogen-bonding capacity, which may improve solubility and binding affinity .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3S/c17-14-7-13(2-3-15(14)18)24(21,22)20-9-11-1-4-16(19-8-11)12-5-6-23-10-12/h1-8,10,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKANXXASMOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled together using various organic reactions. For example, the synthesis might involve:

Halogenation: Introducing chlorine and fluorine atoms into the benzene ring.

Sulfonation: Adding the sulfonamide group to the benzene ring.

Coupling Reactions: Using Suzuki-Miyaura coupling or other cross-coupling reactions to attach the furan and pyridine rings to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using catalysts, controlling reaction temperatures and pressures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the aromatic rings.

Coupling Reactions: Further coupling reactions can be used to attach additional functional groups or aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Halogenating Agents: Such as chlorine gas or fluorine-containing compounds.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could modify the existing functional groups.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: The compound’s unique combination of functional groups could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound could be used in studies of biological pathways and mechanisms, particularly those involving sulfonamide groups.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, for example, the compound might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-Methyl-N-(6-Thiophen-3-yl-Pyridin-2-yl)-Benzenesulfonamide

- Structural Differences : Replaces the furan-3-yl group with thiophen-3-yl and modifies the pyridine substitution (pyridin-2-yl vs. pyridin-3-yl).

- Synthetic Route : Similar sulfonamide coupling methods are likely used, though the thiophene substituent may require distinct protection/deprotection strategies .

4-(Trifluoromethyl)-N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)Benzenesulfonamide

- Substituent Variation : Features a trifluoromethyl group (electron-withdrawing) on the benzene ring and a benzyloxy group on the pyridine.

- The benzyloxy group may reduce metabolic stability due to susceptibility to oxidative cleavage .

3-Chloro-4-Fluoro-N-(2-Methyl-1,3-Benzoxazol-6-yl)Benzenesulfonamide

- Heterocyclic Core : Substitutes the pyridinylmethyl-furan system with a benzoxazole ring.

- Bioactivity Implications : Benzoxazole’s rigid planar structure may enhance DNA intercalation or kinase inhibition, whereas the pyridine-furan system offers conformational flexibility for targeting allosteric binding sites .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Complexity and Functionality: Incorporates a chromenone-pyrazolopyrimidine scaffold. While structurally distinct, the fluorinated benzenesulfonamide motif shares similarities in leveraging fluorine’s electronegativity for target binding. The extended π-system in this compound may improve affinity for nucleotide-binding domains .

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels and , involving sulfonylation of a pyridine-containing amine with 3-chloro-4-fluorobenzenesulfonyl chloride. Furan-3-yl introduction may require Suzuki-Miyaura coupling or direct functionalization .

- Biological Activity : While direct data is absent, analogs like the benzoxazole derivative () show activity in kinase inhibition assays, suggesting the furan-pyridine system could be optimized for similar targets.

Biological Activity

3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, with CAS Number 2034311-57-2, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

The molecular formula of the compound is , with a molecular weight of 366.8 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂ClFN₂O₃S |

| Molecular Weight | 366.8 g/mol |

| CAS Number | 2034311-57-2 |

Antibacterial Activity

Research indicates that compounds with similar structural features to 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit notable antibacterial properties. For instance, studies have shown that halogenated derivatives can significantly inhibit the growth of various bacterial strains. The presence of chlorine and fluorine atoms in the structure may enhance the compound's ability to interact with bacterial cell walls or enzymes involved in cell division.

Case Study:

A study evaluating similar sulfonamide derivatives found that certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, suggesting potent antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, the compound's structural characteristics suggest potential antifungal activity. Compounds with furan and pyridine moieties have been reported to exhibit antifungal effects against various fungi, including Candida species.

Research Findings:

A related study reported that certain pyridine derivatives displayed moderate antifungal activity, with MIC values ranging from 16.69 µM to 78.23 µM against Candida albicans . This suggests that 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide may also possess similar antifungal capabilities.

Anticancer Activity

Emerging data indicate that sulfonamide derivatives can act as anticancer agents by inhibiting specific molecular targets involved in tumor growth and proliferation. The compound's ability to inhibit NLRP3 inflammasome activity has been highlighted in recent research as a promising avenue for cancer therapy .

Key Findings:

In studies involving benzenesulfonamide analogues, compounds demonstrated significant inhibitory effects on cancer cell lines, with IC50 values as low as 0.42 μM for specific analogues . This suggests that modifications in the sulfonamide structure can lead to enhanced anticancer properties.

Structure–Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their substituents. In the case of 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, the presence of halogen atoms (chlorine and fluorine) and heteroaromatic groups (furan and pyridine) likely contribute to its bioactivity.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances antibacterial action |

| Fluorine | Increases potency against fungi |

| Furan | Potential anticancer effects |

| Pyridine | Broadens spectrum of activity |

Q & A

Q. What are the best practices for scaling up synthesis from milligram to gram quantities while maintaining purity >95%?

- Methodological Answer :

- Process Chemistry : Optimize stoichiometry (1.2–1.5 eq of amine precursor) and switch to flow chemistry for exothermic steps.

- Crystallization : Use solvent mixtures (ethanol/water) for recrystallization instead of column chromatography.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.